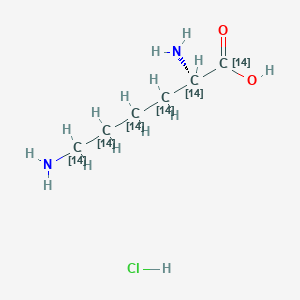
L-Lysine-UL-14C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysine-UL-14C is a radiolabeled form of the essential amino acid L-lysine, where the carbon atoms are uniformly labeled with the radioactive isotope carbon-14. This compound is widely used in biochemical and physiological research to trace metabolic pathways and study protein synthesis, degradation, and turnover.
准备方法
Synthetic Routes and Reaction Conditions
L-Lysine-UL-14C can be synthesized through microbial fermentation using genetically modified strains of bacteria such as Corynebacterium glutamicum. The bacteria are cultured in a medium containing a carbon-14 labeled substrate, such as glucose or acetate, which is incorporated into the lysine during biosynthesis .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions of temperature, pH, and aeration to optimize the yield of L-lysine. After fermentation, the lysine is extracted and purified using techniques such as ion exchange chromatography and crystallization .
化学反应分析
Types of Reactions
L-Lysine-UL-14C undergoes various chemical reactions, including:
Oxidation: L-lysine can be oxidized to form compounds such as pipecolic acid.
Reduction: Reduction reactions can convert L-lysine into other amino acids or derivatives.
Substitution: L-lysine can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
Oxidation: Pipecolic acid and other oxidized derivatives.
Reduction: Reduced forms of lysine and other amino acids.
Substitution: Substituted lysine derivatives with different functional groups.
科学研究应用
L-Lysine-UL-14C has numerous applications in scientific research:
Chemistry: Used to study the kinetics and mechanisms of chemical reactions involving lysine.
Biology: Employed in tracing metabolic pathways and understanding protein synthesis and degradation.
Medicine: Utilized in research on amino acid metabolism and the development of therapeutic agents.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes.
作用机制
L-Lysine-UL-14C exerts its effects by being incorporated into proteins and other biomolecules during metabolic processes. The carbon-14 label allows researchers to track the movement and transformation of lysine within biological systems. The primary molecular targets include enzymes involved in lysine metabolism, such as lysine-ketoglutarate reductase and saccharopine dehydrogenase .
相似化合物的比较
Similar Compounds
L-Arginine-UL-14C: Another radiolabeled amino acid used in metabolic studies.
L-Leucine-UL-14C: Used to study protein synthesis and degradation.
L-Phenylalanine-UL-14C: Employed in research on amino acid metabolism.
Uniqueness
L-Lysine-UL-14C is unique due to its specific role in protein synthesis and its involvement in various metabolic pathways. Its uniform labeling with carbon-14 makes it particularly useful for detailed metabolic studies and tracing experiments .
属性
分子式 |
C6H15ClN2O2 |
|---|---|
分子量 |
194.60 g/mol |
IUPAC 名称 |
(2S)-2,6-diamino(1,2,3,4,5,6-14C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1+2,2+2,3+2,4+2,5+2,6+2; |
InChI 键 |
BVHLGVCQOALMSV-FARCLCJZSA-N |
手性 SMILES |
[14CH2]([14CH2][14CH2]N)[14CH2][14C@@H]([14C](=O)O)N.Cl |
规范 SMILES |
C(CCN)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


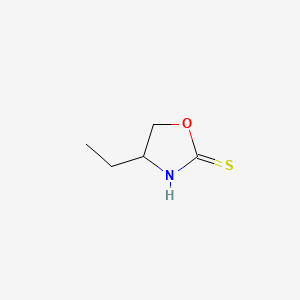
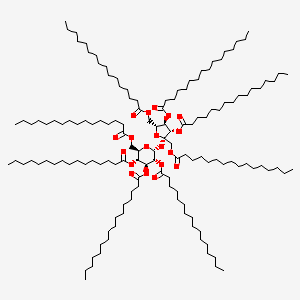
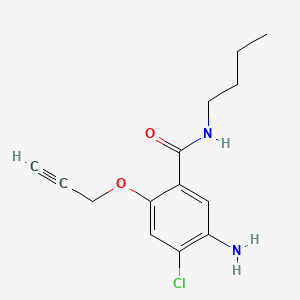
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)

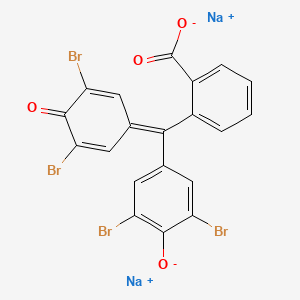
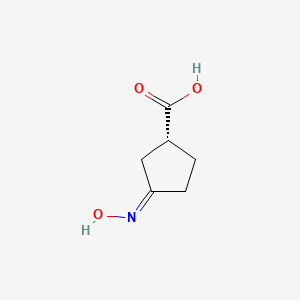

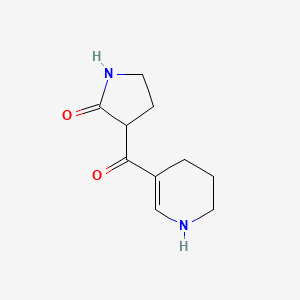

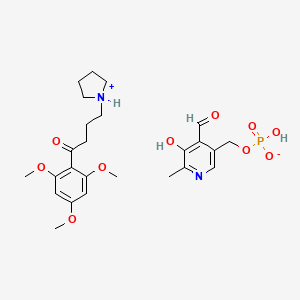


![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)
